Ethylenediaminetetraacetic acid (trisodium salt)
Description
Significance of Ethylenediaminetetraacetic Acid Salts as Chelating Agents
Ethylenediaminetetraacetic acid (EDTA) and its salts are premier chelating agents, a significance derived from their molecular structure. The EDTA anion possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion in a claw-like grip, forming an exceptionally stable complex. atamanchemicals.com This process, known as chelation, effectively inactivates the metal ion, preventing it from participating in undesirable chemical reactions. atamanchemicals.comscielo.br
The stability of the metal-EDTA complex is a key factor in its utility and depends on the specific metal ion and the pH of the solution. atamanchemicals.comscielo.br The high stability constants for many metal-EDTA complexes mean they form readily and remain intact even in the presence of other potential ligands. This property is leveraged across various scientific disciplines. In analytical chemistry, EDTA salts are fundamental to complexometric titrations for determining water hardness. atamanchemicals.com In molecular biology, they are crucial for preserving the integrity of DNA and RNA during extraction by chelating metal ions like Mg²⁺, which are cofactors for DNase and RNase enzymes that would otherwise degrade the nucleic acids.
Furthermore, the ability of EDTA salts to dissolve metal-containing scale and prevent the precipitation of metal hydroxides makes them vital in industrial water treatment and cleaning formulations. alliancechemical.comatamanchemicals.com By sequestering ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) from hard water, they enhance the performance of detergents. atamanchemicals.com Similarly, they prevent metal ion impurities from interfering with processes in the textile and paper industries. atamanchemicals.com
Scope of Academic Research on Trisodium (B8492382) EDTA Complexes and Applications
The robust chelating nature of edetate trisodium has spurred extensive academic research into its complexes and their diverse applications. Research has demonstrated its effectiveness in environmental remediation for extracting heavy metals like lead (Pb), cadmium (Cd), and zinc (Zn) from contaminated soils. medchemexpress.com
A significant area of investigation involves the photochemical properties of EDTA complexes, particularly with iron. Studies on the photolysis of Fe(III)-EDTA complexes are relevant to environmental chemistry, as these reactions can influence the fate of pollutants and the cycling of iron in natural waters. researchgate.net Research has shown that the degradation of the Fe(III)-EDTA complex under UV irradiation is highly dependent on factors like pH and wavelength. researchgate.net Quantum chemistry calculations have been used to compare the thermodynamic stability of Fe(III)-EDTA with other complexes, revealing that Fe(III)-EDTA is more stable than Fe(III)-citrate, which affects the release rate of iron ions. mdpi.com
Another research focus is the synthesis and characterization of novel EDTA-based structures. Scientists have successfully synthesized heterobimetallic EDTA complexes, such as MgCu(EDTA)·6H₂O and ZnCu(EDTA)·6H₂O. scielo.brresearchgate.net These compounds were characterized using vibrational (infrared and Raman) and electronic spectroscopy to understand their structure, where one metal ion is chelated by the EDTA ligand while the other acts as a counterion. scielo.brscispace.com Such research explores the potential for creating compounds for specific applications, like trace element supplementation. scielo.br
Further research has functionalized polymers with EDTA to create materials with high metal sorption capacities. sid.ir For example, polyacrylonitriles functionalized with EDTA have been studied for their ability to adsorb metal ions such as Cu²⁺, Ni²⁺, and Co²⁺ from aqueous solutions, with potential applications in wastewater treatment and metal recovery. sid.ir
Stability Constants of Selected Metal-EDTA Complexes
| Metal Ion | Logarithm of Stability Constant (log K) | Source(s) |
|---|---|---|
| Magnesium (Mg²⁺) | 8.69 | scielo.brscispace.com |
| Calcium (Ca²⁺) | 10.70 | |
| Zinc (Zn²⁺) | 16.50 | scielo.brscispace.com |
| Copper (Cu²⁺) | 18.80 | scielo.brscispace.com |
| Iron (Fe³⁺) | 25.10 |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |
|---|---|
CAS No. |
150-38-9 |
Molecular Formula |
C10H13N2Na3O8 |
Molecular Weight |
358.19 g/mol |
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
InChI Key |
QZKRHPLGUJDVAR-UHFFFAOYSA-K |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Color/Form |
White crystalline powder |
density |
0.7215 (NTP, 1992) - Less dense than water; will float |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
Other CAS No. |
6381-92-6 150-38-9 139-33-3 |
physical_description |
Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
7379-28-4 17421-79-3 |
solubility |
5 to 10 mg/mL at 70.7 °F (NTP, 1992) |
Synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
vapor_pressure |
7.57X10-17 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthesis and Derivatization Pathways of Edetate Trisodium
Historical Development of Edetate Synthesis Methods
The foundational methods for synthesizing edetate compounds were established in the mid-20th century, with several key processes defining the industrial production landscape for decades.
Münz's Reaction Scheme
The first synthesis of ethylenediaminetetraacetic acid (EDTA) was achieved by the Austrian chemist Ferdinand Münz in 1935. edta-chelate.comresearchgate.netbris.ac.ukwikipedia.org Working for I.G. Farben in Germany, Münz developed the compound as a potential substitute for citric acid to reduce reliance on imported chemicals. researchgate.netumcs.pl His method involved the reaction of hot ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide (B78521). researchgate.netbris.ac.ukumcs.pl While successful in producing EDTA, a significant drawback of this process was the contamination of the final product with sodium chloride. researchgate.netbris.ac.ukumcs.pl This method, though historically significant, is no longer used for commercial production. bris.ac.uk
Bersworth's Alkaline Cyanomethylation Process
In 1941, a more convenient and widely adopted synthesis was developed in the United States by Frederick C. Bersworth. researchgate.netumcs.pl This process, which is still in use, is an alkaline cyanomethylation of ethylenediamine. researchgate.netumcs.pl The reaction involves combining ethylenediamine, formaldehyde (B43269), and sodium cyanide. edta-chelate.comwikipedia.orgumcs.plnewalliance.co.in This one-step process yields tetrasodium (B8768297) EDTA (the precursor to edetate trisodium) and ammonia (B1221849). umcs.pl A notable challenge in the Bersworth process is the formation of nitrilotriacetic acid (NTA) as an impurity, which occurs when some of the ammonia byproduct reacts with the starting materials. bris.ac.ukumcs.pl To obtain pure EDTA, the resulting solution is acidified with sulfuric or hydrochloric acid, which causes the insoluble EDTA to precipitate, allowing it to be separated from the NTA that remains in the solution. bris.ac.ukumcs.pl
Geigy's One-Step Cyanomethylation Utilizing Hydrogen Cyanide
The process developed by J.R. Geigy S.A. is similar to the Bersworth synthesis in that it is a one-step cyanomethylation. umcs.pl However, it utilizes hydrogen cyanide (HCN) instead of sodium cyanide. bris.ac.ukumcs.pl The primary advantage of using hydrogen cyanide is its lower cost. umcs.pl Despite this economic benefit, hydrogen cyanide is considerably more hazardous and difficult to handle safely, which presents a significant operational challenge. umcs.pl
Singer-Weisberg Two-Step Cyanomethylation for High Purity Edetate
A major advancement in EDTA synthesis came in 1962 with a two-step process developed by John Singer and Mark Weisberg. umcs.pl This method was designed to produce a very pure form of the edetate salt by separating the cyanomethylation step from the hydrolysis step. umcs.pl
The process begins by reacting ethylenediamine, formaldehyde, and hydrocyanic acid to produce an intermediate compound, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). umcs.pl This intermediate is then separated, washed, and subsequently hydrolyzed with sodium hydroxide. umcs.pl The hydrolysis step converts the EDTN into tetrasodium EDTA and ammonia. umcs.pl By separating these stages, the majority of side reactions that lead to impurities in one-step methods are eliminated, resulting in a product with a purity yield greater than 96%. umcs.pl
Table 1: Comparison of Historical Edetate Synthesis Methods
| Method | Key Reactants | Process Type | Key Feature/Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Münz's Reaction | Ethylenediamine, Monochloroacetic acid, Sodium hydroxide | Single-Step | First documented synthesis of EDTA. researchgate.netbris.ac.uk | Product contaminated with sodium chloride. researchgate.netbris.ac.ukumcs.pl |
| Bersworth's Process | Ethylenediamine, Formaldehyde, Sodium cyanide | Single-Step Cyanomethylation | Convenient and still used commercially. researchgate.netumcs.pl | Produces Nitrilotriacetic acid (NTA) as an impurity. bris.ac.ukumcs.pl |
| Geigy's Process | Ethylenediamine, Formaldehyde, Hydrogen cyanide | Single-Step Cyanomethylation | Lower cost due to use of hydrogen cyanide. umcs.pl | Hydrogen cyanide is highly hazardous to handle. umcs.pl |
| Singer-Weisberg Process | Ethylenediamine, Formaldehyde, Hydrocyanic acid, Sodium hydroxide | Two-Step (Cyanomethylation & Hydrolysis) | High purity (>96% yield) by separating reaction stages. umcs.pl | More complex due to the additional separation step. bris.ac.uk |
Contemporary Synthesis Methodologies and Optimization
While the historical methods remain fundamental, research has continued to explore alternative and optimized pathways, particularly through the use of catalysis.
Advances in Catalytic Processes for Edetate Trisodium (B8492382) Synthesis
Modern advancements in synthesis often focus on improving efficiency and safety, with catalytic processes offering a promising avenue. One such method, though not widely used in commercial production, is the catalytic oxidation of tetra(hydroxyethyl)ethylenediamine. umcs.pl This process represents an alternative pathway that avoids the use of cyanides.
Table 2: Alternative & Catalytic Synthesis Pathways
| Method | Key Reactants/Catalysts | Process Description | Key Advantage |
|---|---|---|---|
| Catalytic Oxidation | Tetra(hydroxyethyl)ethylenediamine | Oxidation of a precursor to form EDTA. | Avoids the use of cyanide-based reactants. umcs.pl |
| Acid-Catalyzed Hydrolysis | (ethylenedinitrilo)tetraacetonitrile (EDTN), Acid catalyst (e.g., Sulfuric Acid) | Part of the two-step Singer process for converting the intermediate to EDTA. google.com | Allows for controlled hydrolysis to achieve a high-purity product. google.com |
Optimization of Solvent Selection and Reaction Conditions
The synthesis of edetate trisodium and its derivatives is highly dependent on the selection of appropriate solvents and the fine-tuning of reaction conditions to ensure high yield and purity. Water is the most common solvent employed due to the solubility of the reactants and the final products. The optimization of parameters such as pH, temperature, and reactant ratios is crucial for driving the reaction towards the desired product.
In the synthesis of various metal-edetate complexes, which shares foundational principles with edetate salt synthesis, specific conditions are meticulously controlled. For instance, the synthesis of Copper Edetate (Cu-EDTA) generally requires a high reaction temperature under neutral or weakly alkaline conditions. irochelating.com The reaction is typically carried out by reacting a copper source, like Copper (II) oxide, with ethylenediaminetetraacetic acid in the presence of an alkaline buffer. fengchengroup.com Similarly, the formation of Zinc-EDTA (Zn-EDTA) complexes involves adjusting the pH to 7 with sodium hydroxide. mendelu.cz
For the industrial production of EDTA salts, the process often involves the alkaline cyanomethylation of ethylenediamine, where ethylenediamine is reacted with formaldehyde and sodium cyanide. umcs.pl This reaction is typically performed in an aqueous solution. umcs.pl A later, purer method developed by Singer separates the cyanomethylation from the hydrolysis, first producing (ethylenedinitrilo)tetraacetonitrile, which is then hydrolyzed with sodium hydroxide to form the tetrasodium salt of EDTA. umcs.pl This two-step process achieves a yield greater than 96% and minimizes impurities. umcs.pl
The synthesis of Sodium Ferric Edetate (NaFeEDTA) highlights the importance of temperature and pH control. ma-mw.org One method involves dissolving ethylenediaminetetraacetic acid and an iron salt in distilled water and heating the solution. ma-mw.org The subsequent addition of a base like sodium bicarbonate shifts the pH and initiates crystallization. ma-mw.org Optimal conditions for the complex reaction between tetrasodium EDTA and iron trichloride (B1173362) are a pH of 4–7, a reaction temperature of 60–100 °C, and a reaction time of 1–3 hours. google.com
The table below summarizes typical reaction conditions for the synthesis of various EDTA compounds, illustrating the common parameters that are optimized.
| Compound | Reactants | Solvent | Temperature | pH / Conditions |
| EDTA (Industrial Synthesis) | Ethylenediamine, Formaldehyde, Sodium Cyanide | Water | Not specified | Alkaline cyanomethylation |
| NaFeEDTA | EDTA Tetrasodium, Iron Trichloride | Water | 60–100 °C | 4–7 |
| Cu-EDTA | EDTA, Copper Salt, Sodium Salt | Water | High | Neutral or weakly alkaline |
| Zn-EDTA | Zinc Chloride (ZnCl₂), EDTA | Water | Not specified | Adjusted to 7 with NaOH |
| Mn-EDTA | EDTA, Manganese Oxide (MnO) | Water | 50–100 °C | Adjusted to ~7 with caustic solution |
This table presents a generalized summary of reaction conditions based on available research for synthesizing various EDTA compounds.
Research into Green Synthesis Pathways for Edetate Trisodium
In response to growing environmental concerns about the persistence of traditional chelating agents like EDTA, research has increasingly focused on the principles of green chemistry. umcs.plwikipedia.orgchemistryjournals.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Key principles include waste prevention, using safer solvents like water, designing for energy efficiency, and using renewable feedstocks. chemistryjournals.netnih.gov
While EDTA itself is not readily biodegradable, which poses environmental challenges, it has been studied within the context of green chemistry applications. wikipedia.org For example, EDTA has been used as a stabilizer for hydrogen peroxide in the green synthesis of adipic acid, where its presence was shown to reduce the thermal hazard of the reaction. maxapress.com This demonstrates a functional role for EDTA in improving the safety of other green chemical processes. maxapress.com
The direct green synthesis of edetate trisodium itself is an area of ongoing interest. Traditional methods, such as the Bersworth process, use sodium cyanide, while the less common Geigy's process uses hydrogen cyanide, both of which are highly toxic. umcs.pl A move towards greener alternatives would involve avoiding such hazardous materials. The foundational synthesis described by Ferdinand Münz in 1935 used ethylenediamine and chloroacetic acid, a method no longer used commercially due to impurities. umcs.plwikipedia.org
Modern research into greener synthetic methods for chemical compounds often involves microwave-assisted or ultrasound-assisted reactions, the use of catalysts, and solvent-less techniques to improve energy efficiency and reduce waste. nih.gov The application of magnetic fields has also been explored to create thin films of Co-EDTA complexes, representing an innovative methodology for forming nanocrystals. nih.gov While specific research on applying these techniques to the primary synthesis of edetate trisodium is not widely detailed in the provided results, the broader trends in green chemistry suggest these are viable avenues for future investigation to create more environmentally benign synthesis routes for EDTA and its salts. nih.gov
Chemical Modifications and Derivatives of Edetate Trisodium for Specialized Research
Synthesis of Specific Metal-Edetate Complexes (e.g., NaFeEDTA, MnEDTA, ZnEDTA, CuEDTA)
Edetate trisodium is a salt of ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions. atamanchemicals.com This property is harnessed to synthesize specific metal-edetate complexes for various research and industrial applications. The synthesis generally involves the reaction of an EDTA salt or EDTA acid with a corresponding metal salt, oxide, or hydroxide in an aqueous solution, often with controlled pH and temperature.
Sodium Ferric Edetate (NaFeEDTA): The synthesis of NaFeEDTA can be achieved through several routes. One method involves reacting tetrasodium EDTA with iron(III) chloride. google.com The optimal molar ratio of EDTA tetrasodium to iron trichloride is between 1-1.15 to 1, with the reaction carried out at 60–100 °C and a pH of 4–7. google.com Another procedure dissolves ethylenediaminetetraacetic acid (H₄EDTA) and iron(III) chloride hexahydrate in distilled water, which is heated to form a clear solution. ma-mw.org Sodium bicarbonate is then added gradually, causing a color change and eventually leading to the crystallization of the product. ma-mw.org
Manganese-EDTA (Mn-EDTA): Manganese chelate solutions are typically prepared by reacting a manganese source, such as manganese oxide (MnO), manganese hydroxide (Mn(OH)₂), or manganese carbonate (MnCO₃), with EDTA in water. google.com For example, ethylenediaminetetraacetic acid can be mixed in water, followed by the addition of manganese oxide. google.com The mixture is heated to between 50°C and 100°C to facilitate the dissolution of the manganese compound. google.com The pH of the final solution is then adjusted to approximately 7. google.com
Zinc-EDTA (Zn-EDTA): The preparation of Zn-EDTA complexes involves stirring a zinc salt, such as zinc chloride (ZnCl₂), with EDTA in a solution. mendelu.cz The pH is a critical parameter and is adjusted to 7 by adding sodium hydroxide (NaOH) to facilitate the complex formation. mendelu.cz Another approach reacts an ammonium (B1175870) salt of EDTA with an excess of zinc oxide or hydroxide, followed by the addition of ammonium hydroxide to dissolve the unchelated zinc, allowing for solutions with a high zinc concentration. google.com
Copper-EDTA (Cu-EDTA): Copper-EDTA is synthesized by reacting a copper source, such as Copper(II) oxide or Copper(II) hydroxide, with ethylenediaminetetraacetic acid. fengchengroup.com The reaction is performed in the presence of an alkaline buffer. fengchengroup.com Generally, the preparation requires a high reaction temperature and neutral or weakly alkaline conditions to produce the stable, blue-colored complex. irochelating.comfengchengroup.com
The table below provides a summary of reactants for the synthesis of these specific metal-edetate complexes.
| Target Complex | Primary EDTA Source | Metal Source | Key Reagents/Conditions |
| NaFeEDTA | EDTA Tetrasodium or H₄EDTA | Iron(III) Chloride (FeCl₃) | Sodium Bicarbonate (NaHCO₃) or pH adjustment (4-7), Heat (60-100°C) |
| Mn-EDTA | H₄EDTA | Manganese Oxide (MnO) | Caustic solution for pH adjustment (~7), Heat (50-100°C) |
| Zn-EDTA | H₄EDTA | Zinc Chloride (ZnCl₂) | Sodium Hydroxide (NaOH) for pH adjustment (7) |
| Cu-EDTA | H₄EDTA | Copper(II) Oxide or Hydroxide | Alkaline buffer, High temperature |
This table summarizes common synthesis pathways for specific metal-EDTA complexes based on available research.
Coordination Chemistry and Mechanistic Studies of Edetate Trisodium
Fundamental Principles of Edetate Trisodium (B8492382) Chelation
The efficacy of edetate trisodium as a chelating agent stems from its molecular structure and the nature of its binding sites. As a salt of EDTA, it readily dissociates in aqueous solutions to provide the edetate anion, which is the active chelating species.
Edetate trisodium is classified as a polydentate ligand, specifically a hexadentate ligand. semanticscholar.org This means that each individual edetate molecule possesses six donor atoms that can simultaneously coordinate with a single metal ion. These binding sites consist of two tertiary amine nitrogen atoms and four carboxylate oxygen atoms. semanticscholar.org This multi-point attachment allows the edetate molecule to form a cage-like structure around a metal ion, a phenomenon known as the chelate effect, which results in a significantly more stable complex than if the metal were bound to six separate monodentate ligands.
The general structure of the fully deprotonated edetate anion (EDTA⁴⁻) highlights the available lone pairs of electrons on the nitrogen and oxygen atoms that participate in the coordination bond with a metal cation (Mⁿ⁺).
The interaction between the edetate anion and a metal ion is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the edetate ligand acts as a Lewis base (electron pair donor). The formation of a metal-edetate complex can be represented by the following equilibrium reaction:
Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴
The resulting metal-edetate complexes, or chelates, are characteristically very stable and typically water-soluble. lookchem.com This high stability is a key feature of edetate's function, as it effectively sequesters metal ions, preventing them from participating in other chemical reactions. lookchem.com The formation of these stable, five-membered rings between the metal ion and the ethylenediamine (B42938) backbone of the EDTA molecule is thermodynamically highly favorable.
The stability of metal-edetate complexes is highly dependent on the pH of the solution. nih.govuoanbar.edu.iq EDTA is a polyprotic acid, and the degree of protonation of its carboxylate and amine groups varies with pH. At lower pH values, the carboxylate groups become protonated, and the amine groups can also be protonated. This protonation reduces the availability of the lone pair electrons on the donor atoms for coordination with a metal ion, thus decreasing the stability of the metal-edetate complex. windows.net
As the pH increases, the ligand becomes progressively deprotonated, making the nitrogen and oxygen atoms more available for chelation. windows.net This leads to an increase in the conditional stability constant of the metal-edetate complex. Most metal-EDTA complexes are more stable in neutral to alkaline conditions. However, the optimal pH for chelation can vary depending on the specific metal ion, as the tendency for metal hydroxides to precipitate also increases with pH, creating a competing reaction. windows.net The relationship between pH and the conditional stability constant for various metal-EDTA complexes can be graphically represented, showing a peak stability at a specific pH for each metal. researchgate.net For instance, the chelation of many heavy metals is effective in slightly acidic to neutral pH ranges, while the chelation of alkaline earth metals like calcium and magnesium requires a more alkaline environment (pH > 8) for strong complex formation. researchgate.net
Interactive Data Table: pH Influence on EDTA Species
This table illustrates how the speciation of EDTA changes with pH, which in turn affects its chelating ability. The fully deprotonated form, Y⁴⁻, is the most effective for chelation.
| pH | Predominant EDTA Species | Chelating Effectiveness |
| < 2 | H₆Y²⁺ / H₅Y⁺ / H₄Y | Very Low |
| 2 - 3 | H₃Y⁻ | Low |
| 3 - 6 | H₂Y²⁻ | Moderate |
| 6 - 10 | HY³⁻ | High |
| > 10 | Y⁴⁻ | Very High |
Ligand-Metal Interaction Dynamics
The interactions between edetate trisodium and metal ions are not limited to free ions in solution. A crucial aspect of its chemistry is its ability to dissolve solid metal compounds, such as oxides and carbonates, and to exhibit preferential binding towards certain classes of metals.
Edetate trisodium is capable of dissolving sparingly soluble metal salts like metal oxides and carbonates. The underlying mechanism for this is the formation of the highly stable and soluble metal-edetate chelate. researchgate.net
For metal oxides , the dissolution process is thought to occur in a series of steps. First, the edetate anion adsorbs onto the surface of the metal oxide. This is followed by the transfer of metal ions from the oxide lattice into the solution as a stable [M(EDTA)]ⁿ⁻⁴ complex. researchgate.net This process leaves behind reactive oxide ions (O²⁻) on the surface, which are unstable in an aqueous environment and readily react with protons (H⁺) from the water to form hydroxide (B78521) ions or water molecules. researchgate.net The continuous removal of metal ions into the stable chelate drives the equilibrium towards further dissolution of the oxide.
A similar principle applies to the dissolution of metal carbonates (e.g., calcium carbonate). Edetate trisodium can displace the carbonate ion from the metal. lookchem.com The edetate anion complexes with the metal ion (e.g., Ca²⁺), forming a soluble and stable Ca(EDTA)²⁻ chelate. This shifts the dissolution equilibrium of the metal carbonate, leading to its progressive dissolution. The reaction can be conceptualized as the edetate ligand outcompeting the carbonate anion for the metal cation due to the much higher stability of the resulting chelate.
Edetate trisodium exhibits a distinct hierarchy in its chelation of different metal ions, which is quantified by the stability constant (K_f) of the respective metal-edetate complexes. A higher stability constant indicates a more stable complex and a stronger binding affinity.
Research and empirical data consistently show that edetate forms significantly more stable complexes with heavy metal ions (such as Fe³⁺, Pb²⁺, Cu²⁺, and Zn²⁺) compared to alkaline earth metals (such as Ca²⁺ and Mg²⁺). semanticscholar.orgresearchgate.net This preferential binding is a cornerstone of many of its applications. For example, the stability constant for the Fe³⁺-EDTA complex is orders of magnitude higher than that for the Ca²⁺-EDTA complex.
This preferential chelation can be observed in metal-to-metal exchange reactions. If a solution contains a pre-formed calcium-edetate complex ([Ca(EDTA)]²⁻) and a heavy metal ion like lead (Pb²⁺) is introduced, the lead ion will displace the calcium ion from the chelate to form the more stable lead-edetate complex ([Pb(EDTA)]²⁻). This exchange is kinetically rapid, often occurring in less than 30 minutes, and is driven by the greater thermodynamic stability of the heavy metal chelate.
Interactive Data Table: Stability Constants of Metal-Edetate Complexes
The following table presents the logarithm of the stability constants (log K_f) for various metal-edetate complexes, illustrating the preferential binding of EDTA to heavy metals over alkaline earth metals.
| Metal Ion | Type | log K_f |
| Fe³⁺ | Heavy Metal | 25.1 |
| Pb²⁺ | Heavy Metal | 18.0 |
| Cu²⁺ | Heavy Metal | 18.8 |
| Zn²⁺ | Heavy Metal | 16.5 |
| Ni²⁺ | Heavy Metal | 18.6 |
| Cd²⁺ | Heavy Metal | 16.5 |
| Co²⁺ | Heavy Metal | 16.3 |
| Ca²⁺ | Alkaline Earth Metal | 10.7 |
| Mg²⁺ | Alkaline Earth Metal | 8.7 |
Data sourced from multiple chemical databases and literature.
This marked difference in stability constants is fundamental to the targeted action of edetate in various applications, allowing for the selective sequestration of heavy metals even in the presence of high concentrations of alkaline earth metals like calcium and magnesium.
Advanced Research Applications of Edetate Trisodium in Science and Engineering
Environmental Science and Remediation Research
In environmental science, edetate trisodium (B8492382) is a key compound for addressing heavy metal contamination, a persistent and challenging environmental issue. qub.ac.ukntua.gr Its strong chelating properties are harnessed in processes designed to remove or stabilize toxic metals in soil, water, and sediments. alliancechemical.comcymitquimica.com
Metal Ion Extraction and Stabilization Processes in Contaminated Media
The primary application of edetate trisodium in remediation is to enhance the solubility of heavy metals in contaminated media, thereby facilitating their removal. researchgate.net By binding with metal ions, it forms stable, soluble complexes that can be extracted from the soil matrix. cymitquimica.comumcs.pl This process, known as soil washing, is a prominent ex-situ remediation technique. ntua.gracs.org
Research has demonstrated the high efficiency of EDTA salts in extracting various heavy metals. Studies have shown that EDTA can extract between 45% and 100% of lead (Pb), 54% and 100% of zinc (Zn), and 47% and 98% of copper (Cu) from different types of contaminated soils. acs.org The effectiveness of the extraction depends on several factors, including the type and concentration of the chelating agent, soil properties, and the specific metals present. researchgate.netnih.gov For instance, the presence of major cations like iron, which can compete with toxic metals for EDTA binding sites, can influence the efficiency of lead extraction. nih.gov
The following table summarizes findings from a study comparing the extraction efficiency of EDTA with other chelating agents for various metals from contaminated soil.
| Chelating Agent | Metal | Maximum Extraction Efficiency (%) |
| EDTA | Pb | 45-100 |
| EDTA | Zn | 54-100 |
| EDTA | Cu | 47-98 |
| NTA | Pb | 60 |
| DPTA | Zn | 41 |
| DPTA | Cu | 32 |
| Citric Acid | Pb | 0 |
| Citric Acid | Zn | 12 |
| Citric Acid | Cu | 11 |
| Data sourced from studies on chelating agent efficiency. acs.org |
Development of Groundwater Treatment and Soil Decontamination Methodologies
Building on the principles of metal extraction, researchers have developed comprehensive methodologies for decontaminating soil and treating polluted groundwater. alliancechemical.comntua.gr Soil washing, often utilizing edetate trisodium, involves excavating contaminated soil and treating it with a washing solution to leach out the metals. ntua.grnih.gov This ex-situ method allows for controlled conditions and high removal efficiency. ntua.gr In one study, an EDTA-based washing technique achieved an average lead removal efficiency of 77% from contaminated dumpsite soil, bringing the residual concentration below regulatory limits.
In-situ washing is another approach where the chelating solution is applied directly to the contaminated area, with measures to control the migration of contaminants into groundwater. ntua.gr Furthermore, edetate trisodium is employed in combination with other techniques, such as phytoremediation, where plants are used to extract heavy metals from the soil. qub.ac.uk The addition of EDTA can significantly increase the mobility and bioavailability of metals like lead and copper, enhancing their uptake by plants. qub.ac.ukresearchgate.net However, this increased mobility also poses a risk of metal leaching into groundwater, a factor that requires careful management in remediation design. qub.ac.uk
Research into combined treatments for groundwater has also shown promise. A study using a combination of EDTA, activated charcoal, and metal oxides demonstrated effective remediation of heavy metals in groundwater, with the removal efficiency varying for different metals. actabotanica.org
Assessment of Heavy Metal Bioavailability in Sediments
Understanding the bioavailability of heavy metals—the portion that can be taken up by living organisms—is crucial for assessing environmental risk. bohrium.comnih.gov Edetate trisodium is used as an extractant in laboratory settings to estimate this bioavailable fraction of metals in sediments. wikipedia.orgresearchgate.net The logic is that the amount of metal that can be chelated and mobilized by a strong agent like EDTA provides an indication of its potential availability to organisms. researchgate.net
Studies have shown that EDTA can effectively leach metals from the more mobile and bioavailable fractions in sediments, such as the exchangeable and carbonate-bound fractions. nih.gov However, it can also cause a transition of metals between different geochemical fractions. nih.gov The bioavailability of heavy metals in sediments is influenced by a complex interplay of factors including sediment texture, pH, redox potential, and the presence of binding phases like iron and manganese oxides and organic matter. bohrium.com
The following table illustrates the extraction ratios of various heavy metals from river sediments, indicating their potential bioavailability.
| Heavy Metal | Extraction Ratio (%) | Toxicological Effect Level |
| Lead (Pb) | 51.97 | Moderate |
| Cadmium (Cd) | 45.70 | Moderate |
| Zinc (Zn) | 38.95 | Moderate |
| Arsenic (As) | 21.70 | Moderate |
| Chromium (Cr) | < 10 | Low |
| Mercury (Hg) | < 10 | Low |
| Data from a study on heavy metal bioavailability in the Liujiang River Basin. nih.gov |
Industrial Process Optimization and Material Science Applications
The ability of edetate trisodium to sequester metal ions is highly valued in various industrial processes, where the presence of free metal ions can lead to undesirable reactions, product degradation, or impurities. atamanchemicals.com
Control of Metal Catalytic Processes in Chemical Reactions
Many chemical reactions are catalyzed by the presence of metal ions. umcs.platamanchemicals.com While often beneficial, this catalytic activity can also promote unwanted side reactions, leading to product degradation or the formation of impurities. Edetate trisodium is used to control these processes by chelating the metal ions, effectively inactivating their catalytic properties. wikipedia.orgatamanchemicals.com This application is crucial in industries such as paper and pulp, where it inhibits metal ions from catalyzing the decomposition of bleaching agents like hydrogen peroxide. atamanchemicals.com It is also used in the chemical industry to manage and control metal-catalyzed reactions during synthesis. alliancechemical.comatamanchemicals.com Research has also explored the use of EDTA to recover valuable metals like molybdenum, nickel, and vanadium from spent hydro-processing catalysts, where it acts as a highly effective leaching agent. researchgate.net
Prevention of Metal Ion Impurities from Modifying Colors in Textile Dyeing
In the textile industry, the presence of metal ions in process water, such as calcium, magnesium, and iron, can interfere with the dyeing process. atamanchemicals.comlesielle.com These ions can form complexes with dyes, leading to color changes, reduced color yield, and poor fastness. atamanchemicals.com Edetate trisodium is added to the dye bath to sequester these metal ions, preventing them from interfering with the dye molecules and ensuring consistent and accurate color results. atamanchemicals.comlesielle.com Research has shown that using EDTA salts can be an effective alternative to traditional inorganic salts in reactive dyeing of cotton, offering comparable color strength and fastness properties. researchgate.netnih.gov Studies have investigated its role not just as a sequestering agent but also as a potential exhausting and fixing agent in the dyeing process. researchgate.net
Inhibition of Manganese-Catalyzed Hydrogen Peroxide Disproportionation in Pulp and Paper Bleaching
In the pulp and paper industry, hydrogen peroxide is a key bleaching agent used to achieve high brightness in pulp. However, the efficiency of this process can be significantly hampered by the presence of transition metal ions, particularly manganese (Mn²⁺), which originate from the wood itself. Manganese ions are potent catalysts for the decomposition (disproportionation) of hydrogen peroxide into oxygen and water, which not only reduces bleaching efficacy but also increases chemical consumption and costs. anoxkaldnes.comacademicjournals.org
Edetate trisodium is utilized in a chelation stage (Q-stage) prior to peroxide bleaching to address this issue. abo.fi Research has demonstrated that introducing edetate trisodium (or other EDTA salts) effectively sequesters manganese ions by forming stable Mn-EDTA complexes. researchgate.net This complexation deactivates the catalytic activity of manganese, preventing the wasteful decomposition of hydrogen peroxide. academicjournals.orgresearchgate.net Studies show that a chelation step can reduce manganese content in pulp from approximately 50 ppm to as low as 1-2 ppm. This stabilization of hydrogen peroxide ensures its availability for the primary purpose of delignification and brightening, leading to a more efficient and cost-effective bleaching process with improved final pulp quality. abo.firesearchgate.net
Dissolution of Lime and Reduction of Water Hardness in Industrial Systems
In industrial systems such as boilers and cooling towers, the presence of hard water containing calcium and magnesium ions leads to the formation of scale, primarily calcium carbonate (lime). This scale insulates heat transfer surfaces, reduces system efficiency, increases energy consumption, and can lead to equipment failure. wordpress.comcomplete-water.com
Edetate trisodium is a key component in chemical cleaning and water treatment programs designed to mitigate these issues. As a strong chelating agent, it effectively dissolves existing lime scale and prevents its formation by sequestering calcium and magnesium ions. waterlinepublication.org.ukyoutube.com The edetate ion binds with Ca²⁺ and Mg²⁺ to form highly stable, water-soluble metal-chelate complexes. waterlinepublication.org.uk This process keeps the hardness minerals in solution, preventing them from precipitating and forming scale on boiler tubes and other surfaces. complete-water.com Research in industrial water treatment focuses on optimizing the use of EDTA-based formulations, often in conjunction with polymers, to maintain boiler cleanliness and reliability, particularly in high-pressure systems. waterlinepublication.org.ukchemworld.com
Table 1: Effect of Chelating Agents on Metal Ion Removal in Pulp This table illustrates the effectiveness of EDTA compared to other treatments in reducing metal ion content in pulp prior to bleaching.
| Treatment | Manganese (Mn) Content | Iron (Fe) Content | Copper (Cu) Content |
|---|---|---|---|
| Untreated Pulp | High | High | High |
| Water Washing | Largely Eliminated | Inefficient Removal | Inefficient Removal |
| EDTA Chelation | Completely Removed | Largely Removed | Completely Removed |
Source: Based on findings from comparative pulp treatment studies. abo.fi
Application in Electrodeposition Baths for Binary Alloy Formation (e.g., Fe-Mo, Cu-Sn, Zn)
In the field of electrochemistry and materials science, edetate trisodium serves as a critical complexing agent in electrodeposition baths for creating binary and ternary alloy coatings. The co-deposition of two or more metals can be challenging due to their different standard electrode potentials. Chelating agents like edetate trisodium are used to form complexes with the metal ions in the electrolyte solution, which shifts their deposition potentials closer together, enabling simultaneous deposition. google.com
Research has successfully demonstrated the use of EDTA-containing baths for the formation of various alloys:
Fe-Mo: While some studies use nitrilotriacetate (NTA) for Fe-Mo alloys, the principle of using a complexing agent to stabilize Fe(III) ions is central. researchgate.net The complexation prevents the precipitation of metal hydroxides and facilitates the co-deposition process.
Cu-Sn-Zn: EDTA is used in plating baths to form complexes with copper, tin, and zinc ions, affecting grain refinement and the stability of the electrolyte. researchgate.net
Zn-Ni: Studies have shown that adding EDTA to the electrodeposition bath can enhance the incorporation of zinc into the Zn-Ni alloy film. researchgate.netmdpi.com The concentration of EDTA can be adjusted to control the composition and properties of the resulting coating. mdpi.com
The use of edetate trisodium in these applications allows for precise control over the alloy's composition, morphology, and properties, such as corrosion resistance. researchgate.netresearchgate.net
Decontamination of Corroded Metals from Fuel Rods in Nuclear Reactors
In the nuclear industry, the accumulation of corrosion products, often referred to as "crud," on the surfaces of fuel rods and primary circuit components is a significant operational issue. These deposits, primarily iron oxides like magnetite (Fe₃O₄) mixed with other elements such as nickel and chromium, can impede heat transfer and become activated, contributing to radiation fields. iaea.org
Chemical cleaning processes using chelating agents are employed to remove these corrosion deposits. Edetate trisodium is a key ingredient in many of these formulations due to its strong ability to dissolve iron oxides. researchgate.netiaea.org Research conducted by the China Institute of Atomic Energy confirmed the effectiveness of an EDTA-based chemical cleaning agent for removing magnetite from the primary side of a Pressurized Water Reactor (PWR). iaea.org The process involves circulating the EDTA solution, which complexes the iron and other metals from the crud, dissolving the deposits and transporting them out of the system. iaea.orgresearchgate.net The effectiveness of these decontamination processes is crucial for maintaining reactor safety and efficiency.
Agricultural Research for Micronutrient Management
Formulation and Efficacy Studies of Metal Micronutrient Chelates in Fertilizers (e.g., EDTA Zn, EDTA Fe)
While essential for plant growth, micronutrients like zinc (Zn) and iron (Fe) are often unavailable for plant uptake in certain soil types, particularly in alkaline and calcareous soils where they form insoluble precipitates. thinkdochemicals.comdoraagri.com To overcome this, micronutrients are supplied in a chelated form, with edetate trisodium being a widely used chelating agent. atamanchemicals.comihumico.com
Formulation research focuses on creating stable, water-soluble micronutrient fertilizers such as EDTA Zn and EDTA Fe. doraagri.comsolverchem.com The EDTA molecule envelops the metal ion, protecting it from reacting with soil components that would otherwise render it unavailable. thinkdochemicals.comdoraagri.com Efficacy studies consistently demonstrate that the application of EDTA-chelated micronutrients is more effective than applying simple inorganic salts (e.g., zinc sulfate). researchgate.net Research on rice, for example, has shown that Zn-EDTA leads to higher zinc content and uptake compared to zinc sulfate, resulting in increased yield. researchgate.net Similarly, foliar sprays of Fe-EDTA have been shown to be highly effective in correcting iron deficiencies. doraagri.com
Research on Enhancing Bioavailability of Essential Micronutrients in Soil
Studies have shown that EDTA can extract zinc from carbonate and iron-manganese oxide-bound fractions in the soil, which are typically unavailable to plants. researchgate.net This mobilization makes both the applied and native soil micronutrients more available for plant uptake. iosrjournals.orgwur.nl Research using various plant species has confirmed that increasing EDTA concentrations in soil leads to a greater proportion of soil-solution zinc being present as the mobile Zn-EDTA complex, which can then be taken up by the plant. nih.gov This line of research is critical for developing strategies to improve fertilizer efficiency and manage nutrient-deficient soils more effectively. researchgate.netnih.gov
Table 2: Comparative Efficacy of Zinc Sources on Rice This table summarizes findings on the effect of different zinc fertilizer types on nutrient uptake and yield in rice.
| Zinc Source | Zinc Level ( kg/ha ) | Effect on Zn Uptake | Effect on Yield |
|---|---|---|---|
| Zinc Sulfate (ZnSO₄) | Various | Moderate | Moderate Increase |
| Zinc EDTA (Zn-EDTA) | 1.0 | Highest Zn Uptake | Significant Increase |
Source: Based on field experiments comparing different zinc fertilizer formulations. researchgate.net
Environmental Fate and Degradation Studies of Edetate Trisodium
Biodegradation Kinetics and Mechanisms
The breakdown of edetate in the environment is a complex process influenced by numerous factors, including the environmental matrix, microbial populations, and the chemical form of the edetate molecule itself.
The rate at which edetate biodegrades varies significantly across different environmental settings such as soil, sediments, and water. In soil, the degradation of EDTA follows first-order kinetics, but the rate is highly dependent on soil properties. researchgate.net For instance, the half-life of EDTA can range from 25 to 71 days in different soil types, showing a correlation with organic matter content and cation exchange capacity (CEC). researchgate.net Studies have demonstrated the slow biodegradation of [14C]EDTA to 14CO2 in various soils and sediments under aerobic conditions. nih.govasm.org The degradation rate can also be affected by seasonal changes; winter-collected soil samples have shown more than double the degradation of summer-collected samples. capes.gov.br
In contaminated soils, the degradation of chelating agents can be slower than in uncontaminated soils. researchgate.net Research comparing EDTA with other chelating agents found that EDTA was more persistent, with only 14% degrading after 20 days, compared to 70% degradation for citric acid under the same conditions. researchgate.net
Table 1: Degradation Half-Life of EDTA in Different Soil Types researchgate.net
| Soil Type | Degradation Rate Constant (k) | Half-Life (t½) in days |
| Latosolic Red Soil | 4.6 × 10⁻³ | 71 |
| Cinnamon Soil | 1.4 × 10⁻² | 25 |
| Metal-Contaminated Soil | 5.8 × 10⁻³ | 53 |
| Data derived from incubation experiments with a 10 mmol/kg soil EDTA addition. |
While once considered non-biodegradable, research has identified several microorganisms capable of degrading EDTA, although they are considered relatively rare. mdpi.comnih.gov These bacteria are typically gram-negative and aerobic. researchgate.net A specialized bacterial strain, designated DSM 9103, has been extensively studied and is noted for its ability to degrade various metal-EDTA complexes. acs.orgscispace.comosti.gov
Another well-documented bacterium is a strain of Agrobacterium sp., which can degrade the Fe(III)-EDTA complex. mdpi.comscispace.comnih.gov A mixed microbial culture isolated from river water and industrial sludge was found to contain 14 different component organisms that could slowly biodegrade metal-EDTA complexes. nih.gov This consortium included bacteria from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus. nih.gov
Furthermore, the bacterial strain BNC-1 is capable of degrading EDTA complexes with magnesium (Mg), calcium (Ca), manganese (Mn), and zinc (Zn). mdpi.comscispace.com The primary degradation step is often catalyzed by a specific enzyme, EDTA monooxygenase, which has been isolated from strain DSM 9103. mdpi.comscispace.com
The speciation of EDTA, particularly its complexation with metal ions, is a critical factor governing its biodegradability. The stability of the metal-EDTA complex often has an inverse relationship with its degradation rate. acs.orgscispace.com
Readily Degraded Complexes : Uncomplexed EDTA and complexes with low stability constants (log K < 16), such as Ca-EDTA, Mg-EDTA, and Mn-EDTA, are readily degraded by specialized bacteria like strain DSM 9103. acs.orgscispace.comresearchgate.net These are often degraded completely at a constant rate. acs.org
Slowly Degraded Complexes : Complexes with higher stability constants (log K > 16), including those with copper (Cu²⁺), cobalt (Co²⁺), zinc (Zn²⁺), and lead (Pb²⁺), are degraded much more slowly. acs.orgnih.govresearchgate.net Evidence suggests that these stable complexes are not directly utilized by the bacterial cells but must first dissociate, releasing the metal ion, before the EDTA molecule can be degraded. acs.orgosti.gov The rate of this dissociation step is likely the rate-limiting factor for microbial degradation. acs.orgosti.gov
Recalcitrant Complexes : Some of the most stable complexes, such as Fe(III)-EDTA and cadmium (Cd)-EDTA, are highly resistant to biodegradation. acs.orgosti.govresearchgate.net The Fe(III)-EDTA complex is noted for its high stability and inertness, while the lack of Cd-EDTA degradation is likely due to the toxicity of the freed Cd²⁺ ions, which inhibit bacterial metabolism. acs.orgscispace.comosti.gov
A study using a mixed microbial culture ranked the biodegradability of several heavy metal-EDTA complexes as follows: Fe > Cu > Co > Ni > Cd. nih.gov
Table 2: Degradability of Various Metal-EDTA Complexes by Bacterial Strain DSM 9103 acs.orgscispace.comresearchgate.net
| Metal-EDTA Complex | Stability Constant (log K) | Degradability | Specific Degradation Rate [mmol EDTA/(g·h)] |
| Ca-EDTA | 10.6 | Readily Degraded | 0.245 |
| Mg-EDTA | 8.8 | Readily Degraded | 0.255 |
| Mn-EDTA | 13.9 | Readily Degraded | 0.096 |
| Zn-EDTA | 16.6 | Slowly Degraded (Incomplete) | Not specified |
| Co-EDTA | 16.3 | Slowly Degraded (Incomplete) | Not specified |
| Cu-EDTA | 18.7 | Slowly Degraded (Incomplete) | Not specified |
| Pb-EDTA | 17.9 | Slowly Degraded (Incomplete) | Not specified |
| Cd-EDTA | 16.5 | Not Degraded | Not observed |
| Fe(III)-EDTA | 25.1 | Not Degraded | Not observed |
| Note: The specific degradation rates are for the readily degraded complexes by washed cells of strain DSM 9103. scispace.com |
The environmental degradation of edetate occurs through both biotic (microbial) and abiotic (non-biological) pathways.
Biotic Degradation : This involves the metabolic breakdown of EDTA by microorganisms, as detailed in the sections above. It is an enzymatic process that can lead to the complete mineralization of the compound to carbon dioxide. nih.govmdpi.com Studies have shown that under conditions without light, biodegradation is the primary mechanism of removal compared to abiotic processes. mdpi.com
Abiotic Degradation : The main abiotic pathway for EDTA degradation in the environment is photolysis, or photodegradation, driven by ultraviolet (UV) radiation from sunlight. mdpi.comscispace.com This process is particularly significant for the highly stable Fe(III)-EDTA complex. nih.gov The photolysis of ferric EDTA is pH-dependent, occurring most rapidly in acidic conditions (pH 4.5). nih.govresearchgate.net The process involves a ligand-to-metal charge transfer (LMCT) and generates several intermediate products, including formaldehyde (B43269), iminodiacetic acid, and glycine, before eventual mineralization to carbon dioxide. researchgate.net While photodegradation plays a significant role in the removal of ferric EDTA from sunlit surface waters, its effectiveness is limited in settings where light cannot penetrate, such as in soils or deep water. mdpi.comscispace.com Other abiotic mechanisms like hydrolysis are generally not as important as biotic transformation for the removal of pollutants like EDTA.
Environmental Persistence and Mobility
The resistance of edetate to complete and rapid degradation contributes to its persistence and mobility in the environment.
Edetate trisodium (B8492382) is known for its high persistence in aquatic environments and its poor removal in most conventional wastewater treatment plants (WWTPs). scielo.brnih.govresearchgate.netnih.gov Because it is resistant to biodegradation and does not readily adsorb to sludge, it often passes through treatment facilities unmodified and is detected in river and lake water. usda.govscielo.brresearchgate.net
However, some studies have demonstrated that significant removal of EDTA is achievable under specific operational conditions. In WWTPs operating at an alkaline pH (8.0-9.0) and with a long sludge retention time (≥ 12 days), removal efficiencies of over 90% have been reported. scielo.brinderscienceonline.comresearchgate.net For example, a case study of a dairy wastewater treatment plant in New Zealand operating at pH 8.0-8.2 with a three-week sludge retention time found an average EDTA degradation of 93%. inderscienceonline.comresearchgate.net Influent concentrations ranging from 93 to 5,194 µg/L were reduced to 72–260 µg/L in the final effluent. inderscienceonline.com In contrast, many domestic and industrial WWTPs without these specific conditions show little to no elimination of EDTA. scielo.brresearchgate.net The persistence of EDTA in water bodies raises concerns about its potential to mobilize heavy metals from sediments and increase their concentration in the water column. scielo.brnih.gov
Influence on Mobility and Remobilization of Heavy Metals in Environmental Compartments
Edetate trisodium, through its EDTA anion, is a powerful chelating agent that forms stable, water-soluble complexes with metal ions. This property significantly influences the mobility of heavy metals in environmental systems like soil and water. In soil, heavy metals are often bound to particles or exist in less active forms. The introduction of EDTA can dissolve these metals from sediments and soil, mobilizing them and increasing their concentration in the liquid phase. researchgate.netjuniperpublishers.com This process can lead to the desorption of heavy metals from the soil surface and their transfer into groundwater or surface waters. nih.govresearchgate.net
The persistence of the EDTA molecule is a key factor in its long-term impact on metal mobility. researchgate.net Studies have shown that while some chelating agents degrade quickly, metal mobilization by EDTA can remain constant over extended periods. nih.gov For example, one laboratory experiment monitoring metal mobilization for 40 days found that the minimum observed effect half-life of EDTA was 36 days, and for the highest applied dose, no decrease in mobilization was observed throughout the experiment. nih.gov This sustained action increases the risk of heavy metals leaching from contaminated soils into other environmental compartments. nih.gov The process of remobilization can affect the balance of both essential and nonessential metals in natural waters over the long term. nih.govuj.ac.za
Table 1: Effect of Chelating Agents on Heavy Metal Activation This table illustrates the significant impact of EDTA and its biodegradable alternative, EDDS, on increasing the concentration of copper (Cu) and zinc (Zn) in soil solution.
| Chelating Agent | Application Rate (mmol kg⁻¹) | Metal | Activation Increase (Fold) |
|---|---|---|---|
| EDDS | 5 | Cu | 2583-8900 |
| EDDS | 5 | Zn | Significant Activation |
| EDTA | 5 | Cu | Concentration-dependent increase |
Data derived from a study on soybean in alkaline soil. researchgate.net
Transport Mechanisms of Edetate Trisodium in Aquatic and Soil Systems
The transport of edetate trisodium in the environment is governed by the high water solubility and low biodegradability of the EDTA molecule. juniperpublishers.com Due to its hydrophilic nature, EDTA and its metal complexes are not easily removed from water through typical sorption processes. researchgate.net This allows them to be transported over long distances in rivers and to infiltrate into groundwater. researchgate.net
Development and Evaluation of Alternative Chelating Agents for Sustainable Chemistry
The environmental persistence of EDTA has driven research into biodegradable chelating agents that can perform similar functions without the long-term ecological risks. researchgate.netresearchgate.netnih.gov Several promising alternatives have been studied extensively.
Research on S,S-Ethylenediamine-N,N'-disuccinic Acid (EDDS) as a Biodegradable Alternative
S,S-Ethylenediamine-N,N'-disuccinic acid (EDDS) is a structural isomer of EDTA that is readily biodegradable. researchgate.netresearchgate.net The [S,S'] stereoisomer, in particular, is effectively biodegraded even in highly contaminated soils, unlike its other stereoisomers. researchgate.netwikipedia.org EDDS forms strong complexes with transition metals, making it a viable replacement for EDTA in applications like soil remediation and as a stabilizing agent in detergents. researchgate.netwikipedia.org
Research has directly compared the environmental behavior of EDDS and EDTA. A key difference is the duration of their effect on metal mobilization. EDDS is persistent in soil for a much shorter period, typically between one week and 30 days. researchgate.net In a comparative study, the estimated effect half-lives for heavy metal mobilization by EDDS ranged from just 3.8 to 7.5 days, depending on the dose. nih.gov This rapid degradation minimizes the risk of groundwater contamination, a major concern with EDTA use. nih.gov
Table 2: Comparative Effect Half-Life of EDDS vs. EDTA This table shows the estimated time it takes for the metal mobilization effect of EDDS and EDTA to reduce by half in soil, highlighting the much faster degradation of EDDS.
| Chelating Agent | Applied Dose | Estimated Effect Half-Life (days) |
|---|---|---|
| EDDS | Various | 3.8 - 7.5 |
| EDTA | Low | 36 |
| EDTA | High | No decrease observed in 40 days |
Data from a laboratory experiment monitoring heavy metal mobilization. nih.gov
Studies on Iminodisuccinic Acid (IDS) and its Degradation Characteristics
Iminodisuccinic acid (IDS) is another environmentally friendly chelating agent known for its ready biodegradability. thinkdochemicals.comgreen-mountainchem.com According to OECD standard tests, tetrasodium (B8768297) iminodisuccinate is classified as readily biodegradable. wikipedia.org Its degradation is effective across its different stereoisomers. nih.gov
The biodegradation of IDS is carried out by microorganisms that can use it as a sole source of carbon and nitrogen. nih.gov Research on the strain Agrobacterium tumefaciens BY6 revealed a specific enzymatic pathway for IDS degradation. The process involves an epimerase that converts the S,S-IDS and R,R-IDS isomers into the R,S-IDS form. A second enzyme, a C-N lyase, then specifically cleaves the R,S-IDS isomer into d-aspartic acid and fumaric acid, which are common and easily metabolized substances. nih.gov This efficient enzymatic mechanism allows for the complete mineralization of all IDS isomers. nih.gov
Comparative Biodegradability Analysis of Aminopolycarboxylates (e.g., NTA, MGDA, GLDA)
Several other aminopolycarboxylates have been evaluated as biodegradable alternatives to EDTA. researchgate.netnih.gov
Nitrilotriacetic acid (NTA): NTA is a well-known biodegradable chelating agent. tandfonline.com However, its biodegradation often requires an acclimation period for microorganisms, which can take several weeks. tandfonline.com In one study, an acclimation period of 22 days was needed before degradation of NTA began, whereas EDTA remained completely undegraded after 100 days under the same conditions. tandfonline.com Despite its biodegradability, NTA is suspected of being carcinogenic, which limits its use. wikipedia.org
Methylglycinediacetic acid (MGDA): MGDA is considered a strong and readily biodegradable chelating agent. juniperpublishers.com It is viewed as a suitable replacement for EDTA in various applications and has a mobilizing capacity for metals comparable to that of EDTA. juniperpublishers.com
L-glutamic acid N,N-diacetic acid (GLDA): GLDA is another readily biodegradable alternative derived from a natural amino acid. juniperpublishers.com It is effective in a wide range of pH values and is considered a strong chelator, making it a good substitute for phosphates and EDTA, particularly in cleaning products. juniperpublishers.comoulu.fi
Analytical Methodologies for Edetate Trisodium Quantification and Speciation
The quantification and speciation of edetate trisodium (B8492382), a salt of ethylenediaminetetraacetic acid (EDTA), present analytical challenges due to its high polarity, ability to chelate metals, and lack of a significant native chromophore for UV-Vis detection. sielc.commtc-usa.com Consequently, a variety of chromatographic techniques have been developed and optimized to accurately measure its concentration in diverse matrices, from pharmaceutical formulations to environmental samples. nih.govdergipark.org.trresearchgate.net
Chromatographic Techniques for Edetate Trisodium Analysis
Chromatography is the cornerstone for the analytical determination of edetate trisodium. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) are the most prominently used methods, each with specific advantages depending on the sample matrix and analytical objective. nih.govdergipark.org.tr
High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the determination of edetate trisodium, particularly in pharmaceutical products. researchgate.netnih.gov Given that EDTA and its salts lack a chromophore, direct UV detection is difficult. nih.gov The most common strategy involves pre-column derivatization, where edetate trisodium is complexed with a metal ion, typically Iron (III) or Copper (II), to form a stable metal-EDTA complex that exhibits strong UV absorbance. sielc.comnih.gov
The selection and optimization of the stationary and mobile phases are critical for achieving effective separation of the metal-EDTA complex from other components in the sample matrix. rjptonline.orgcolab.ws
Stationary Phase: Reversed-phase columns, such as C8 and C18, are frequently employed for the analysis of the derivatized edetate complex. dergipark.org.trnih.govhumanjournals.com For instance, a Phenomenex Luna C18(2) column (250 × 4.6 mm, 5 μ) has been successfully used, as has a Symmetry C8 column (150 mm × 3.9 mm, 5-µm). dergipark.org.trnih.gov The choice of stationary phase depends on the hydrophobicity of the complex and the other components in the matrix. rjptonline.org
Mobile Phase: The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Ion-pairing reagents, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium hydrogen sulfate, are often added to the mobile phase to improve the retention and peak shape of the anionic metal-EDTA complex on the reversed-phase column. researchgate.netnih.govnih.gov The pH of the mobile phase is also a crucial parameter, often adjusted to a specific value (e.g., pH 4.0) to ensure the stability of the complex and achieve optimal separation. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, may be used to separate the analyte from matrix interferences effectively. nih.govresearchgate.net
Table 1: Examples of Optimized HPLC Stationary and Mobile Phases for Edetate Analysis
| Stationary Phase | Mobile Phase Composition | Reference |
|---|---|---|
| Phenomenex Luna C18(2) (250 × 4.6 mm), 5 μ | Methanol and a buffer of tetrabutylammonium bromide and sodium acetate (B1210297) trihydrate (pH 4.0). | nih.gov |
| YMC Pack ODS-A, 5 µm | Mixture of tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile. | researchgate.net |
| X Bridge C-8 | Buffer (0.06% tetrabutylammonium hydroxide (B78521), pH 7.5), methanol, and water (175:90:675 v/v/v). | researchgate.net |
| Reversed phase C18 column, 4.6mm x 250mm | Mobile Phase A: 25mM tetrabutyl ammonium (B1175870) hydrogen sulphate in water; Mobile Phase B: Acetonitrile (Gradient Mode). | researchgate.net |
Since edetate trisodium itself has low UV absorption, the development of a suitable UV detection wavelength is entirely dependent on the chromophore formed after derivatization. sielc.com The selection of the wavelength is based on the absorption maximum (λmax) of the specific metal-EDTA complex being analyzed.
Fe(III)-EDTA Complex: This is one of the most common complexes used for quantification. The Fe(III)-EDTA complex exhibits a strong UV absorption maximum around 260 nm. sielc.combgb-analytik.com Wavelengths of 254 nm and 270 nm have also been successfully utilized for its detection. researchgate.netnih.govnih.gov
Cu(II)-EDTA Complex: Complexation with copper is another effective strategy. The Cu(II)-EDTA complex can be detected at wavelengths such as 259 nm. researchgate.net
The choice of the metal ion and the corresponding detection wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample. nih.gov For example, a simple UV-spectrophotometric method for disodium (B8443419) edetate relies on the formation of the NaFeEDTA complex, which absorbs light at 270 nm. nih.gov
Table 2: UV Detection Wavelengths for Derivatized Edetate Complexes
| Complex | Reported Detection Wavelength (nm) | Reference |
|---|---|---|
| Fe(III)-EDTA | 254 | researchgate.netnih.gov |
| Fe(III)-EDTA | 260 | sielc.com |
| Fe(III)-EDTA | 270 | humanjournals.comnih.gov |
| Fe(III)-EDTA | 280 | researchgate.net |
| Cu(II)-EDTA | 259 | researchgate.net |
Derivatization is a mandatory step for the sensitive UV detection of edetate trisodium in HPLC. This process involves reacting the non-UV-absorbing edetate molecule with a reagent to form a product that has a strong chromophore. nih.gov
The most common derivatization technique is the formation of a metal chelate complex. This is typically achieved by adding a solution of a transition metal salt to the sample solution. nih.gov
Iron (III) Chloride: A solution of ferric chloride is widely used as a derivatizing reagent. nih.govnih.gov The reaction is often facilitated by heating the mixture in a water bath (e.g., at 70 °C for 20 minutes) to ensure complete complexation. nih.govhumanjournals.com
Copper (II) Acetate: A solution of copper acetate (e.g., 1%) is also employed to form a UV-active chromophore with edetate. researchgate.net This complex allows for sensitive quantification in various formulations. researchgate.net
The use of these metallocomplexes in conjunction with ion-pairing chromatography provides the necessary sensitivity and selectivity for robust method development. nih.gov
Ion Chromatography (IC) is a powerful alternative for the direct determination of edetate trisodium, often without the need for derivatization. nih.govresearchgate.net This technique separates ions based on their interaction with a charged stationary phase. eag.com For edetate analysis, anion-exchange chromatography is typically used. researchgate.net
A common approach involves using an anion exchange column (e.g., Dionex AS-14) with a carbonate buffer as the eluent. humanjournals.comresearchgate.net Detection is often achieved using suppressed conductivity detection. researchgate.net In this method, the yttrium-EDTA complex can be used to generate a single chromatographic peak, enabling accurate determination in complex matrices like radioactive alkaline solutions. researchgate.net IC has proven effective for assaying edetate in products like contact lens care solutions and for determining various cation species in samples such as acid rain. humanjournals.comnih.gov The method offers good selectivity, with no significant interference from commonly coexisting anions like chloride, nitrate, sulfate, and phosphate. researchgate.net
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC/MS), is a highly sensitive method used for analyzing edetate in environmental samples like river water. semanticscholar.orgresearchgate.netpharmacyjournal.org Since edetate is a non-volatile salt, a crucial and often complex step of derivatization is required to convert it into a volatile form suitable for GC analysis. nih.govresearchgate.net
This derivatization usually involves esterification of the carboxylic acid groups. For example, treatment with a boron trifluoride-methanol mixture converts edetate into its corresponding methyl ester. researchgate.net Following derivatization, the volatile analyte is separated on the GC column and detected by the mass spectrometer, which provides excellent sensitivity and selectivity. pharmacyjournal.org This approach has been used to determine edetate concentrations at the μg/L level in river water and to study its environmental persistence. semanticscholar.orgresearchgate.net Although powerful, the sample preparation for GC analysis can be more time-consuming compared to liquid chromatography methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific technique for the quantification of edetate trisodium. This method is particularly valuable for analyzing complex matrices where high selectivity is paramount.
LC-MS/MS methods have been developed for the direct analysis of EDTA in various samples, including pharmaceutical products and biological fluids. researchgate.netoup.comsemanticscholar.orgjppres.com In positive electrospray ionization mode, EDTA can be detected as the protonated molecule [EDTAH]⁺ at an m/z of 293.2 and as the sodium adduct [EDTANa]⁺ at an m/z of 315.2. researchgate.netsemanticscholar.orgjppres.com This allows for both qualitative confirmation and quantitative measurement. The specificity of LC-MS/MS is a significant advantage over other methods like UV detection, which can be less selective. oup.com
For trace analysis in complex samples like wines and beers, a derivatization step is sometimes employed to enhance sensitivity. researchgate.netdntb.gov.ua However, methods have also been successfully developed for the direct analysis of underivatized EDTA, which simplifies sample preparation. researchgate.netsemanticscholar.orgjppres.comresearchgate.net The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, minimizing interferences from other components in the sample matrix. oup.comnih.gov
Spectroscopic Methodologies for Edetate Trisodium Estimation
Spectroscopic methods offer a more accessible and often more rapid approach for the quantification of edetate trisodium, particularly in less complex sample matrices.
UV-Visible Spectroscopy for Quantitative Edetate Trisodium Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of edetate trisodium. The principle of this method often involves the formation of a stable metal-EDTA complex that exhibits strong absorbance in the UV-Visible region.
A common approach involves the reaction of EDTA with an iron(III) salt, such as ferric chloride, to form a stable Fe(III)-EDTA complex. wpi.edunih.govsielc.com This complex has a distinct absorption maximum, which has been reported at various wavelengths, including 258 nm and 270 nm. wpi.edunih.govnih.govsielc.com The intensity of the absorbance at this specific wavelength is directly proportional to the concentration of EDTA in the sample, following Beer's law. nih.govrepligen.com
Another method involves the addition of an excess of Fe(III) to the EDTA solution and measuring the absorbance at two different wavelengths, 258 nm (the maximum for the Fe-EDTA complex) and 305 nm (the maximum for free Fe(III)). nih.govcapes.gov.br This allows for the determination of EDTA concentration even in the presence of excess iron. Some methods utilize a colorimetric reaction, for instance, involving the formation of a ternary complex with zirconium (IV) and xylenol orange, or with Alizarin Red S, which can be measured spectrophotometrically. wpi.edu
Method Validation and Performance Parameter Assessment
To ensure the reliability and accuracy of analytical methods for edetate trisodium, a thorough validation process is essential. This involves the assessment of several key performance parameters.
Determination of Linearity and Correlation Coefficient
Linearity is a critical parameter that demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range. For both LC-MS/MS and UV-Visible spectroscopic methods, linearity is established by analyzing a series of standard solutions of known concentrations.
In LC-MS/MS analyses of EDTA, excellent linearity has been reported, with correlation coefficients (r² or r) consistently greater than 0.99. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net For instance, one study demonstrated linearity in the concentration range of 0.026 to 1.32 mM with a correlation coefficient greater than 0.999. semanticscholar.org Another LC-MS/MS method for EDTA in wines and beers showed good linearity in the range of 0.5 to 50 µg/kg. dntb.gov.ua
Similarly, UV-Visible spectroscopic methods for EDTA quantification have demonstrated strong linearity. A method using the Fe(III)-EDTA complex reported a linear relationship in the concentration range of 5–50 μg/mL with a correlation coefficient (r²) of 0.9997. nih.govresearchgate.net Another spectrophotometric method was found to be linear in the range of 7–178 mg/l EDTA. researchgate.net
Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ut.eeeuropa.eu
For LC-MS/MS methods, the LOD and LOQ for EDTA can be very low, enabling trace analysis. One study reported an LOD of 0.09 μg for EDTA in a pharmaceutical product. researchgate.netsemanticscholar.orgjppres.com In another LC-MS/MS application, the LOD for EDTA was found to be in the range of 0.01-0.30 μg/L. researchgate.net A separate method reported an LOQ of 14.6 ng/mL in human plasma and urine. researchgate.net
UV-Visible spectroscopic methods also have established LOD and LOQ values. A method for disodium edetate in topical gels reported an LOD of 1.190 μg/mL and an LOQ of 3.608 μg/mL. nih.govresearchgate.net Another spectrophotometric method achieved a low detection limit of 1.4μM for EDTA. sigmaaldrich.com
Evaluation of Accuracy and Recovery in Edetate Trisodium Analysis
Accuracy, often assessed through recovery studies, measures the closeness of the experimental value to the true or accepted value. wjarr.com This is a critical parameter for ensuring the reliability of quantitative results.
In LC-MS/MS analysis of edetate trisodium, recovery studies are performed by spiking a known amount of the analyte into a sample matrix and measuring the amount recovered. Reported recovery rates for EDTA using LC-MS/MS are typically high, often ranging from 80% to 120%. researchgate.netnih.gov One study on a pharmaceutical product showed recovery values between 100% and 113%. researchgate.netsemanticscholar.orgjppres.com Another study reported mean recovery values of 98.3% to 98.4% at different concentration levels. researchgate.net
For UV-Visible spectroscopic methods, accuracy is also demonstrated through recovery experiments. A method for disodium edetate in topical gels showed good accuracy. nih.govresearchgate.net Another spectrophotometric method reported a recovery of 105.6 ± 3.0% at a level of 18 mg/l EDTA and 101.5 ± 0.8% at a level of 178 mg/l EDTA. researchgate.net
Table of Performance Parameters for Edetate Trisodium Analytical Methods
| Analytical Method | Parameter | Finding | Source |
|---|---|---|---|
| LC-MS/MS | Linearity | Correlation coefficient (r) > 0.999 in the range of 0.027 to 1.32 mM. | semanticscholar.org |
| LOD/LOQ | LOD: 0.09 μg. | researchgate.netsemanticscholar.orgjppres.com | |
| Accuracy/Recovery | Recovery varied from 100% to 113%. | researchgate.netsemanticscholar.orgjppres.com | |
| UV-Visible Spectroscopy | Linearity | Correlation coefficient (r²) = 0.9997 in the range of 5–50 μg/mL. | nih.govresearchgate.net |
| LOD/LOQ | LOD: 1.190 μg/mL; LOQ: 3.608 μg/mL. | nih.govresearchgate.net | |
| Accuracy/Recovery | Recovery: 101.5 ± 0.8% at 178 mg/l and 105.6 ± 3.0% at 18 mg/l. | researchgate.net |
Assessment of Precision, Repeatability, and Reproducibility
The precision of an analytical method refers to the closeness of agreement among individual test results from repeated analyses of a homogeneous sample. chromatographyonline.com It is a measure of random error and is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. chromatographyonline.coma3p.orgfda.gov
Repeatability (Intra-assay Precision) Repeatability demonstrates the precision of a method over a short time interval under identical conditions, such as the same analyst, same equipment, and same day. chromatographyonline.comfda.gov For the quantification of edetate compounds, high-performance liquid chromatography (HPLC) methods have demonstrated excellent repeatability. researchgate.net In one validated HPLC method for the determination of Edetate disodium, repeatability was assessed at three different concentration levels (0.5, 1.0, and 2.5 µg/kg) with six replicates for each. researchgate.net The results, typically expressed as percent relative standard deviation (%RSD) or coefficient of variation (CV), were found to be well within acceptable ranges, indicating high repeatability. researchgate.netresearchgate.net For instance, a validated reverse phase HPLC (RP-HPLC) method for ropinirole (B1195838) hydrochloride reported a %RSD of less than 2%, signifying that the method is precise. researchgate.net
Intermediate Precision (Ruggedness) Intermediate precision reflects the variations within the same laboratory, accounting for random events that can influence results, such as different analysts, different equipment, or analysis on different days. chromatographyonline.comfda.gov To determine intermediate precision, an experimental design is often employed to monitor the effects of these individual variables. chromatographyonline.com For edetate analysis, this is typically carried out by having two different analysts prepare and analyze replicate samples. chromatographyonline.com The results are then statistically compared, for example, using a Student's t-test, to check for any significant difference in the mean values. chromatographyonline.com A validated method for Edetate disodium demonstrated excellent intermediate precision when evaluated at multiple concentration levels. researchgate.net
Reproducibility Reproducibility assesses the precision of a method across different laboratories, often as part of collaborative studies to standardize a methodology. chromatographyonline.comfda.gov This is the broadest measure of precision and is crucial for ensuring that a method can be successfully transferred and implemented in various settings. chromatographyonline.com Documentation for reproducibility studies should include the standard deviation, the relative standard deviation (%RSD), and the confidence interval for the results. chromatographyonline.com While specific reproducibility data for edetate trisodium is often proprietary or published within inter-laboratory validation studies, the principles follow established analytical validation guidelines. fda.govnih.gov
The table below summarizes typical precision data from a validated HPLC method for an edetate compound. researchgate.net
| Precision Type | Concentration Level (µg/kg) | Observed %RSD | Acceptance Criteria (%RSD) |
|---|---|---|---|
| Repeatability (Intra-day) | 0.5 | < 2.0 | < 20% |
| 1.0 | < 2.0 | ||
| 2.5 | < 2.0 | ||
| Intermediate Precision (Inter-day) | 0.5 | < 2.0 | |
| 1.0 | < 2.0 | ||
| 2.5 | < 2.0 |
Sample Preparation and Pre-treatment Strategies for Analysis
Sample preparation is a critical step in the analytical workflow for edetate trisodium, designed to extract the analyte from the sample matrix, remove interfering substances, and present it in a form suitable for the analytical instrument. nih.govresearchgate.net The complexity of the sample matrix dictates the extent of the preparation required. The primary goals are to ensure that the extraction is efficient and reproducible, and that matrix effects, which can suppress or enhance the analytical signal, are minimized. researchgate.netgimitec.com
Optimization of Extraction and Solubilization Procedures
The choice of extraction and solubilization procedure for edetate trisodium depends heavily on the sample matrix, whether it be a pharmaceutical formulation, food product, or environmental sample. nih.govresearchgate.net
Extraction: For solid samples, such as animal feed, a common procedure involves mixing the sample with a suitable solvent, often water, to dissolve the highly water-soluble edetate trisodium. nih.gov Physical methods like blending or sonication can be employed to ensure homogeneous mixing and maximize the efficiency of the extraction. nih.gov In a study analyzing edetate in animal feed, samples were mixed in a blender to ensure homogeneity, with recovery rates around 90-95% of the theoretical value, confirming the efficiency of the mixing and extraction procedure. nih.gov For complex matrices like soil or sediment, extraction buffers containing Tris-HCl and EDTA itself (to chelate interfering metal ions) are used, followed by physical disruption methods. nih.gov
Solubilization: Edetate trisodium is readily soluble in water but sparingly soluble in organic solvents like ethanol. pharmaguideline.comselleckchem.com Therefore, aqueous solutions are the primary choice for solubilization. For matrices where proteins may interfere, a protein precipitation step is often necessary. nih.govfastercapital.com This can be achieved by adding organic solvents like methanol or acetonitrile, or acids such as perchloric acid. nih.govresearchgate.net In membrane proteomics, which deals with notoriously difficult-to-solubilize proteins, organic solvents like methanol are used to disrupt the lipid bilayer and dissolve proteins. nih.gov While edetate itself is not a protein, these techniques are relevant when it is present in a complex biological matrix where protein removal is required. nih.gov The pH of the extraction solution can also be critical; for instance, a potassium hydroxide solution has been used to dissolve edetate samples for certain purity tests. fao.org
Optimization of these procedures involves systematically varying parameters such as solvent composition, pH, temperature, and extraction time to achieve the highest and most consistent recovery of the analyte. researchgate.net
Mitigation of Sample Matrix Effects in Edetate Trisodium Quantification
The matrix effect is an interference phenomenon where components co-eluting with the analyte from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer source, leading to signal suppression or enhancement. fastercapital.comnih.govresearchgate.net This can negatively impact the accuracy, precision, and sensitivity of quantitative methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
Several strategies can be employed to mitigate matrix effects in edetate trisodium quantification:
Sample Clean-up: The most direct approach is to remove interfering matrix components before analysis. gimitec.com This can involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. gimitec.comfastercapital.com Polymeric SPE, for example, has been shown to be effective in removing a wide range of interfering compounds from plasma samples. gimitec.com
Dilution: A simple and often effective strategy is to dilute the sample extract. fastercapital.comchromatographyonline.com This reduces the concentration of all components, including the interfering ones, thereby minimizing their impact on the analyte's signal. researchgate.net This approach is feasible when the analytical method has sufficient sensitivity to detect the diluted analyte. chromatographyonline.com
Chromatographic Separation: Optimizing the HPLC conditions to achieve better separation between the analyte and interfering components can prevent co-elution and thus mitigate matrix effects. researchgate.netchromatographyonline.com This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a divert valve to send the highly interfering parts of the eluent to waste instead of the detector. nih.gov
Calibration Strategies:
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is free of the analyte but as similar as possible to the sample matrix. researchgate.netnih.gov This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.
Internal Standards: The use of an appropriate internal standard (IS) is a widely recognized technique to correct for matrix effects. researchgate.netnih.gov An ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical properties and chromatographic behavior and will be affected by the matrix in the same way as the analyte. researchgate.net The ratio of the analyte response to the IS response is used for quantification, which corrects for signal variations. nih.gov
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample. nih.govchromatographyonline.com This is a very effective but laborious method for correcting matrix effects, especially when a suitable blank matrix is unavailable. nih.gov
The choice of strategy depends on the complexity of the matrix, the concentration of the analyte, and the required sensitivity and accuracy of the analysis. fastercapital.comresearchgate.net
Theoretical Modeling and Computational Chemistry in Edetate Trisodium Research
Thermodynamic Modeling of Edetate Trisodium (B8492382) Complexation
Thermodynamic models are crucial for predicting the speciation and solubility of metal-edetate complexes under various environmental conditions. These models are essential for applications ranging from industrial processes to environmental remediation.
Aqueous thermodynamic models are developed to quantitatively describe the behavior of metal-edetate systems. A significant example is the model for strontium (Sr) complexation by ethylenediaminetetraacetic acid (EDTA), which is vital for managing radioactive strontium in nuclear waste. pnnl.gov Such models are constructed by analyzing extensive experimental data, including equilibrium constants, solubility measurements, and calorimetric data. pnnl.gov The objective is to create a predictive tool that accurately describes how EDTA interacts with specific metal ions, such as strontium, in complex aqueous solutions. pnnl.gov These modeling efforts support the understanding of processes like the precipitation of strontium and transuranic elements from nuclear waste streams. pnnl.gov
The stability and formation of metal-edetate complexes are highly sensitive to the chemical composition of the solution. Thermodynamic models must, therefore, be parametrized to account for these influences.
Ionic Strength: The ionic strength of a solution significantly affects the activity of ions and, consequently, complex formation. Studies on copper (Cu(II))-EDTA complexes have shown a marked dependence on ionic strength, which is primarily linked to the effect on the deprotonation constants of EDTA. nih.gov As ionic strength increases, the final deprotonation constant (pKa4) of EDTA can decrease, altering its chelation efficiency. nih.gov Similarly, the complexation of technetium (Tc(IV)) with EDTA is also influenced by ionic strength. researchgate.net
pH and Carbonate Concentration: The pH of the solution governs the protonation state of EDTA and the potential for metal hydroxide (B78521) formation. In alkaline solutions (pH > 10), the Cu(II)-EDTA complex can transform into a more stable hydroxo-complex, CuY(OH)3-. nih.gov However, at very high pH (>13.5), the complexation may decrease due to a reduction in the EDTA anion's activity. nih.gov Carbonate concentration is another critical parameter, particularly in models like the Sr-EDTA system, as it competes for the metal ion. pnnl.gov
Temperature: Temperature affects the equilibrium constants of complexation reactions. By studying complex formation at various temperatures, key thermodynamic parameters such as the enthalpy (ΔrH) and entropy (ΔrS) of reaction can be determined using the van't Hoff equation. osti.gov For instance, studies on the Tc(IV)-EDTA system revealed that the formation of its complexes is exothermic. osti.gov
Table 1: Influential Parameters on Metal-Edetate Complexation This table summarizes the key solution parameters that affect the formation and stability of metal-EDTA complexes, as discussed in thermodynamic modeling studies.
| Parameter | Effect on Complexation | Example System(s) | Reference(s) |
| Ionic Strength | Alters ion activities and EDTA deprotonation constants. | Cu(II)-EDTA, Tc(IV)-EDTA | nih.govresearchgate.net |
| pH | Controls EDTA protonation state and metal hydrolysis. | Cu(II)-EDTA | nih.gov |
| Temperature | Affects equilibrium constants and thermodynamic properties (enthalpy, entropy). | Sr-EDTA, Tc(IV)-EDTA | pnnl.govosti.gov |
| Carbonate Conc. | Competes with EDTA for metal ion binding. | Sr-EDTA | pnnl.gov |
For solutions with high ionic strength, such as industrial brines or certain nuclear waste environments, the simpler Debye-Hückel theory is inadequate. wikipedia.org In these cases, the Specific Ion Interaction Theory (SIT) and, more rigorously, Pitzer equations are applied. wikipedia.org Pitzer's equations provide a thermodynamically consistent framework for calculating ion activity coefficients by considering specific short-range interactions between ions. wikipedia.org These equations have been successfully used to model the aqueous thermodynamics of actinide species, which can be complexed by chelating agents like EDTA in high-salt solutions. unt.edu The parameters for the Pitzer equations are derived from experimental data and are essential for predictive geochemical modeling in complex, concentrated electrolyte systems. wikipedia.orglbl.gov
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the investigation of chemical phenomena from first principles, providing detailed information about molecular geometry, electronic structure, and reaction energetics.
DFT has been extensively used to study the complexation of the EDTA⁴⁻ anion with various divalent metal cations, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. acs.orgnih.gov These studies treat the complexation as a substitution reaction where the chelating agent replaces water molecules coordinated to the metal ion. nih.gov By calculating the free energy changes, researchers can predict the relative stabilities of different metal-EDTA complexes. nih.gov For the studied divalent metals, the stability was found to decrease in the order Cu²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺ > Zn²⁺. nih.gov This trend correlates with the degree of metal-to-ligand charge transfer. nih.gov
Furthermore, DFT is a powerful tool for elucidating the mechanisms of biodegradation. nih.gov While EDTA itself is known for its persistence in the environment, certain bacteria can degrade it. usda.gov Computational studies can predict degradation pathways by calculating the dissociation energies of specific bonds in the EDTA molecule. nih.gov For example, calculations can identify the most likely C-N bonds to be cleaved during the initial steps of enzymatic degradation, providing a basis for understanding how microorganisms metabolize this persistent pollutant. nih.gov
DFT calculations provide precise details about the three-dimensional structure and electronic properties of metal-edetate complexes.
Molecular Structure: The calculations confirm that EDTA typically acts as a hexadentate ligand, forming six-coordinate complexes with transition metals. acs.orgatamanchemicals.com The resulting geometry is generally a distorted octahedron, where the metal ion is enveloped by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA molecule. acs.orgresearchgate.net
Electronic Properties: DFT can be used to analyze the nature of the chemical bonds between the metal and the EDTA ligand. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis help to quantify the donor-acceptor interactions and assess the degree of ionic versus covalent character in the metal-ligand bonds. nih.govresearchgate.net DFT also elucidates electronic properties like metal-to-ligand charge transfer, which is related to the stability of the complex. nih.gov The electrostatic potential of the resulting complexes can also be calculated, which is important for understanding their interactions with their environment. nih.gov
Table 2: Summary of DFT Findings on Divalent Metal-EDTA Complexes This table presents key findings from Density Functional Theory studies on the complexation of various divalent metal ions with EDTA.
| Metal Ion | Predicted Stability Order | Geometric Structure | Key Electronic Feature | Reference(s) |
| Cu²⁺ | 1st (Most Stable) | Distorted Octahedron | High metal-to-ligand charge transfer | nih.gov |
| Ni²⁺ | 2nd | Distorted Octahedron | Significant metal-to-ligand charge transfer | nih.gov |
| Co²⁺ | 3rd | Distorted Octahedron | Moderate metal-to-ligand charge transfer | nih.gov |
| Cd²⁺ | 4th | Distorted Octahedron | Lower metal-to-ligand charge transfer | nih.gov |
| Zn²⁺ | 5th (Least Stable) | Distorted Octahedron | Low metal-to-ligand charge transfer | nih.gov |
Molecular Dynamics (MD) Simulations of Edetate Trisodium Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool in the theoretical investigation of edetate trisodium and its interactions at the atomic level. This computational technique allows researchers to model the dynamic behavior of molecules over time, providing insights that are often difficult to obtain through experimental methods alone. In the context of edetate trisodium, MD simulations are particularly valuable for understanding its interactions with biological structures, such as cell membranes, and its fundamental mechanism of metal ion chelation. By simulating the forces and movements of individual atoms, researchers can elucidate the complex processes that govern the behavior of the edetate anion in biological environments.
Simulation of Edetate Anion Binding to Phosphatidylcholine Membranes
Recent research has utilized a combination of MD simulations and Langmuir monolayer experiments to investigate the interaction between edetate anions and phosphatidylcholine (PC) membranes. nih.govnih.govresearchgate.netacs.org Phosphatidylcholines are a major class of phospholipids (B1166683) found in cellular membranes. These studies have revealed that beyond its well-known role in chelating divalent cations like Ca²⁺, the edetate anion itself can directly bind to PC monolayers. nih.govnih.govconsensus.appresearchgate.net
The binding is understood to originate from the electrostatic interaction between the negatively charged carboxylic groups of the edetate anion and the positively charged choline (B1196258) groups of the PC lipids. nih.govacs.org This interaction leads to the adsorption of edetate anions onto the surface of the membrane. nih.govresearchgate.netacs.org MD simulations have been instrumental in explaining the concentration-dependent changes in surface pressure observed in experimental measurements. nih.govacs.org As the concentration of edetate increases, the simulations show a corresponding increase in the amount of edetate bound to the lipid monolayer, which aligns with experimental observations of increased surface pressure. researchgate.netacs.org
These computational models have provided a molecular-level picture of the interaction, which was previously only described qualitatively. nih.govacs.org Earlier studies had noted the fluidizing and expansion effect of EDTA on dipalmitoylphosphatidylcholine (DPPC) monolayers, but lacked the detailed dynamic component that MD simulations can provide. acs.org The simulations demonstrate that even after the primary function of Ca²⁺ sequestration is complete, a certain amount of edetate remains bound to the lipid monolayer. researchgate.net This finding is significant as it suggests that the presence of edetate, especially at higher concentrations, can have direct effects on the physical properties of lipid membranes, a factor that must be considered in experimental designs. nih.govconsensus.app
Interactive Table: MD Simulation Parameters for Edetate-POPC Monolayer Interaction
| Parameter | Value/Description | Reference |
| Lipid Monolayer | Palmitoyloleoyl-phosphatidylcholine (POPC) | nih.gov |
| Edetate Species | Predominantly EDTA³⁻ at experimental pH (>8) | nih.govacs.org |
| Edetate Concentrations | 1 mM, 15 mM, 150 mM | nih.govacs.org |
| Simulation Technique | Molecular Dynamics (MD) | nih.govnih.govresearchgate.net |
| Key Finding | Direct binding of EDTA³⁻ anions to choline groups of PC lipids. | nih.govacs.org |
| Observed Effect | Concentration-dependent increase in surface pressure. | nih.govresearchgate.netacs.org |
Prediction of Metal Ion Depletion Mechanisms from Biological Systems
Computational chemistry provides a powerful framework for predicting the mechanisms by which edetate depletes metal ions from biological systems. The primary mechanism of edetate is chelation, where the polydentate ligand wraps around a central metal ion, forming a stable, water-soluble complex. atamanchemicals.compatsnap.com In its anionic form, the edetate molecule has six binding sites—two nitrogen atoms and four oxygen atoms—that can coordinate with a metal ion. atamanchemicals.com This multi-point attachment results in a highly stable structure, effectively sequestering the metal ion and preventing it from participating in other reactions. atamanchemicals.compatsnap.com
Theoretical models, such as Density Functional Theory (DFT), are employed to study the electronic structure and stability of these metal-edetate complexes. mdpi.comresearchgate.net These calculations can predict the binding affinity of edetate for various metal ions, which is crucial for understanding its efficacy in different biological and environmental contexts. mdpi.comrsc.org For instance, computational studies can elucidate why edetate is highly effective at binding certain ions like lead (Pb²⁺) and calcium (Ca²⁺), which is the basis for its use in treating heavy metal poisoning and as an anticoagulant that sequesters calcium ions essential for the clotting cascade. patsnap.com
MD simulations further contribute by modeling the dynamic process of metal ion extraction from biological molecules or structures. nih.govscience.gov For example, simulations can show how edetate approaches a metal ion bound to a protein or a membrane surface, the conformational changes that occur in the edetate molecule as it chelates the ion, and the subsequent diffusion of the stable metal-edetate complex away into the aqueous environment. science.gov Research has shown that in systems with higher EDTA concentrations, MD simulations predict a more efficient removal of Ca²⁺ from the membrane. nih.govresearchgate.netacs.org These computational approaches are invaluable for deactivating metal-dependent enzymes in biochemical research and for suppressing metal-catalyzed damage to DNA and proteins. atamanchemicals.com By combining quantum chemical calculations of binding energies with the dynamic picture from MD simulations, a comprehensive understanding of the metal ion depletion mechanism can be achieved. mdpi.comrsc.org
Interactive Table: Stability of Edetate Complexes with Various Metal Ions
| Metal Ion | Common Biological/Environmental Relevance | Stability of EDTA Complex | Key Application/Interaction | Reference |
| Calcium (Ca²⁺) | Blood clotting, bone structure, cell signaling | High | Anticoagulant in blood collection tubes, removal from membranes. | nih.govatamanchemicals.compatsnap.com |
| Magnesium (Mg²⁺) | Enzyme cofactor, bone structure | Moderate | Chelation in various biological and industrial processes. | nih.gov |
| Iron (Fe³⁺/Fe²⁺) | Oxygen transport (hemoglobin), enzyme cofactor | Very High | Treatment of iron overload; complex stability studied via DFT. | patsnap.commdpi.com |
| Lead (Pb²⁺) | Heavy metal toxin | Very High | Chelation therapy for lead poisoning. | patsnap.comnih.gov |
| Copper (Cu²⁺) | Enzyme cofactor, industrial contaminant | Very High | Used in agriculture and to control metal-catalyzed reactions. | atamanchemicals.comscience.gov |
| Zinc (Zn²⁺) | Enzyme cofactor, structural role in proteins | High | Inhibition of metallopeptidases, bioavailability studies. | atamanchemicals.comscience.gov |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying edetate trisodium in pharmaceutical formulations?
- Methodological Answer :
- Titrimetry : Use edetate titrant solutions (e.g., 0.05 M) buffered at pH 10 with ammonia-ammonium chloride. Endpoints are determined photometrically using eriochrome black T as an indicator .
- Resonance Light Scattering (RLS) : A rapid, sensitive method with a detection limit of 0.0058 mg·L⁻¹. Sodium oxalate enhances scattering intensity, validated against volumetric methods .
- HPLC : Reverse-phase chromatography with tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile as mobile phase. Detection at 254 nm after precolumn derivatization with ferric chloride .
Q. What safety protocols are essential when handling edetate trisodium in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and dust masks to avoid mucosal irritation .
- Hypocalcemia Mitigation : Avoid prolonged exposure; monitor calcium levels in in vivo studies due to calcium chelation risks .
- Waste Disposal : Neutralize acidic residues before disposal and segregate from strong oxidizers to prevent combustion .
Q. How does edetate trisodium’s chelation mechanism differ from other EDTA salts (e.g., disodium edetate)?
- Methodological Answer :
- Charge and Selectivity : Trisodium edetate (charge -3) has higher affinity for Ca²⁺ and Fe³⁺ compared to disodium edetate (charge -2), which preferentially binds Mg²⁺. Validate selectivity via pH-controlled titrations .
- Calcium Depletion : Unlike edetate calcium disodium, trisodium edetate lacks bound calcium, increasing hypocalcemia risk in biological systems. Monitor ionized calcium levels in cell culture or animal models .
Advanced Research Questions
Q. How can researchers optimize experimental designs to assess edetate trisodium’s chelation efficiency in complex biological matrices?
- Methodological Answer :
- Matrix Complexity : Use speciation modeling (e.g., Visual MINTEQ) to predict metal-ligand stability constants in serum or wastewater .
- Competing Ions : Introduce competing ions (e.g., Zn²⁺, Cu²⁺) at physiological concentrations to evaluate selectivity. Adjust pH to mimic in vivo conditions (pH 7.4) or industrial settings (pH 5–9) .
- Dosage Validation : For in vivo studies, infuse ≤50 mg/kg/day diluted in 0.9% NaCl, with calcium monitoring every 6 hours to avoid toxicity .
Q. What methodologies resolve contradictions between in vitro and in vivo metal binding efficiency studies of edetate trisodium?
- Methodological Answer :
- Pharmacokinetic Modeling : Compare free vs. protein-bound edetate trisodium using ultrafiltration or dialysis. Account for renal clearance rates (t½ = 20–60 min in rodents) .
- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to in vitro assays to mitigate oxidation artifacts not present in vivo .
- Meta-Analysis : Pool data from trials like TACT (Trial to Assess Chelation Therapy) to identify confounding variables (e.g., diabetic comorbidities affecting chelation efficacy) .
Q. What advanced techniques validate the purity of edetate trisodium in research-grade samples?
- Methodological Answer :
- ICP-MS for Trace Metals : Detect contaminants (e.g., Pb²⁺, Cd²⁺) at ppb levels. Use EDTA-free calibration standards to avoid interference .
- NMR Spectroscopy : Analyze structural integrity via ¹H NMR (D₂O, 400 MHz). Peaks at δ 3.5–3.7 ppm confirm unmodified ethylene backbone .
- Thermogravimetric Analysis (TGA) : Verify anhydrous purity by measuring weight loss ≤0.1% at 120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
